3-(2-{[(3-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-[(pyridin-2-yl)methyl]propanamide
Description
This compound features a central 1,3-thiazole ring substituted at position 4 with a propanamide chain linked to a pyridin-2-ylmethyl group. Position 2 of the thiazole is modified with a urea group derived from 3-chlorophenyl isocyanate. The structure combines a thiazole core, aromatic chlorophenyl, and pyridine moieties, which are common in bioactive molecules targeting enzymes or receptors.
Properties
IUPAC Name |
3-[2-[(3-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-(pyridin-2-ylmethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN5O2S/c20-13-4-3-6-14(10-13)23-18(27)25-19-24-16(12-28-19)7-8-17(26)22-11-15-5-1-2-9-21-15/h1-6,9-10,12H,7-8,11H2,(H,22,26)(H2,23,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNRKRXQLTJWHJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)CCC2=CSC(=N2)NC(=O)NC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound contains a thiazole ring, which is a core structure found in many biologically active compounds.
Mode of Action
Thiazole derivatives have been reported to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects. The compound’s interaction with its targets likely involves the formation of hydrogen bonds and hydrophobic interactions, which can lead to changes in the target’s function.
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological pathways due to their diverse biological activities. These could include pathways related to inflammation, pain perception, microbial growth, viral replication, neuron protection, and tumor growth.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Comparisons
Table 1: Key Structural Features of Analogs
Key Observations:
- Thiazole Core : The target compound shares a thiazole ring with BB17252 and Z385477102 but differs in substituents. The 3-chlorophenyl carbamoyl group in the target and BB17252 may enhance binding to hydrophobic pockets in biological targets .
- Pyridine vs. Benzothiazole : The pyridin-2-ylmethyl group in the target compound contrasts with BB17252’s methanesulfonylbenzothiazole, which likely increases solubility but reduces lipophilicity compared to the pyridine derivative .
Physicochemical and Spectroscopic Comparisons
Table 2: Physical and Spectral Data
Key Observations:
- IR Spectroscopy : All compounds exhibit strong amide C=O stretches near 1727 cm⁻¹, confirming the presence of carbamoyl/urea groups .
- ¹H-NMR : Thiazole and pyridine protons resonate between 7.5–9.2 ppm, consistent with aromatic/heteroaromatic environments. NH protons in urea/amide groups appear downfield (~9.2 ppm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
